

# An In-depth Technical Guide to 4-Bromotetrahydropyran: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Bromotetrahydropyran

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## Abstract

**4-Bromotetrahydropyran** is a versatile heterocyclic haloalkane that serves as a valuable building block in modern organic synthesis. Its tetrahydropyran ring is a common motif in numerous biologically active molecules and natural products, making it a key intermediate in the development of novel therapeutics. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromotetrahydropyran**, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in synthetic chemistry and drug discovery.

## Physical and Chemical Properties

**4-Bromotetrahydropyran** is a colorless to light yellow liquid at room temperature.<sup>[1][2][3][4]</sup> It is characterized by its moderate solubility in common organic solvents and limited solubility in water.<sup>[2]</sup> A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Bromotetrahydropyran**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO	[5]
Molecular Weight	165.03 g/mol	[5]
Appearance	Colorless to light yellow liquid	[2][3][4]
Density	1.467 g/cm <sup>3</sup> at 25 °C	[6]
Boiling Point	177.986 °C at 760 mmHg	[6]
Refractive Index (n <sub>20/D</sub> )	1.497	[6]
Flash Point	71 °C (closed cup)	[6]
Solubility	Moderately soluble in ethanol and ether; less soluble in water.[2]	[2]
CAS Number	25637-16-5	[5]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **4-Bromotetrahydropyran**. While specific spectra are not publicly available, the expected spectral characteristics are outlined below based on its chemical structure.

Table 2: Predicted Spectroscopic Data for **4-Bromotetrahydropyran**

Spectroscopy	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the methine proton adjacent to the bromine atom (CH-Br) and the methylene protons of the tetrahydropyran ring. The CH-Br proton would be expected to appear as a multiplet in the downfield region. The methylene protons adjacent to the oxygen atom (-O-CH <sub>2</sub> -) would also be shifted downfield compared to the other methylene protons.
$^{13}\text{C}$ NMR	A signal for the carbon atom bonded to bromine (C-Br) would be expected in the range of 40-60 ppm. The carbons adjacent to the oxygen atom (-O-C) would appear further downfield, typically in the 60-70 ppm range.
IR Spectroscopy	Characteristic C-H stretching vibrations for alkanes are expected in the 2850-3000 cm <sup>-1</sup> region. A C-O stretching band for the ether linkage would likely be observed in the 1050-1150 cm <sup>-1</sup> region. The C-Br stretch typically appears in the fingerprint region, between 500-600 cm <sup>-1</sup> .
Mass Spectrometry	The mass spectrum would be expected to show a molecular ion peak (M <sup>+</sup> ) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes ( <sup>79</sup> Br and <sup>81</sup> Br). Fragmentation would likely involve the loss of a bromine radical or cleavage of the tetrahydropyran ring.

## Chemical Reactivity and Applications

**4-Bromotetrahydropyran** is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond.[2] It readily participates in nucleophilic substitution reactions and is a key substrate for the formation of organometallic reagents.[2][3] Its primary applications are in

the construction of more complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[3]

Key reactions involving **4-Bromotetrahydropyran** include:

- **Grignard Reagent Formation:** It reacts with magnesium metal to form the corresponding Grignard reagent, tetrahydropyran-4-ylmagnesium bromide. This organometallic species is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[3]
- **Suzuki-Miyaura Cross-Coupling Reactions:** As an organohalide, it can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base.[3] This reaction is a powerful method for forming carbon-carbon bonds between  $sp^2$  and  $sp^3$  hybridized carbons.
- **Nucleophilic Substitution Reactions:** The bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 4-position of the tetrahydropyran ring.

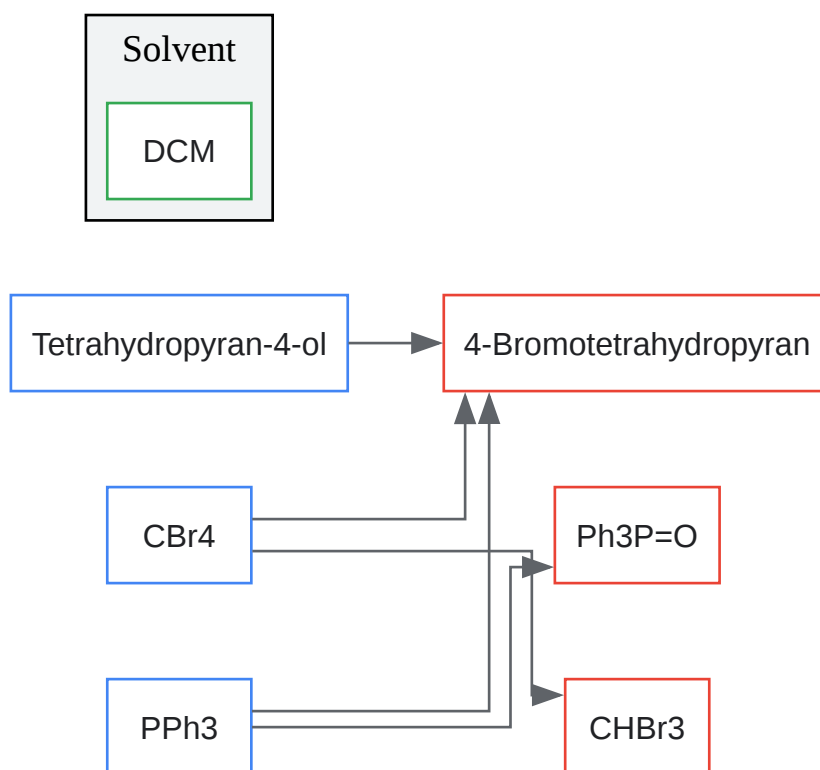
## Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of **4-Bromotetrahydropyran** and its use in key chemical transformations.

### Synthesis of 4-Bromotetrahydropyran from Tetrahydropyran-4-ol

A common method for the preparation of **4-Bromotetrahydropyran** is the Appel reaction, using triphenylphosphine and carbon tetrabromide.[3]

Reaction Scheme:



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Figure 1: Synthesis of **4-Bromotetrahydropyran**.

Materials:

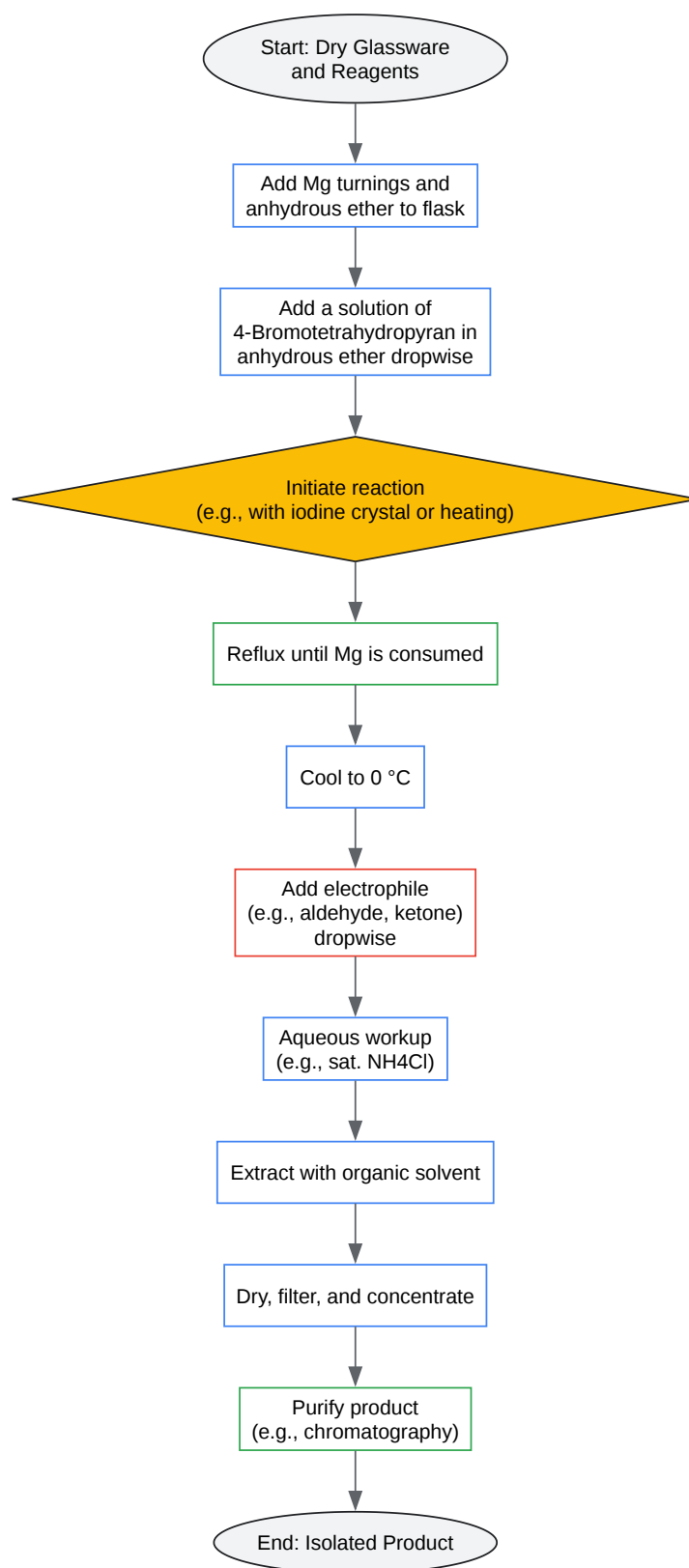
- Tetrahydropyran-4-ol
- Carbon tetrabromide (CBr<sub>4</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Ethyl acetate
- Hexane
- Silica gel

#### Procedure:

- To a solution of tetrahydropyran-4-ol (1.0 equivalent) in anhydrous dichloromethane, add carbon tetrabromide (1.1 equivalents) and triphenylphosphine (1.2 equivalents) at 0 °C under an inert atmosphere.
  - Allow the reaction mixture to warm to room temperature and stir overnight.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, concentrate the reaction mixture under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **4-Bromotetrahydropyran** as a colorless oil.
- [3]

## Grignard Reagent Formation and Reaction (General Protocol)

The following is a general procedure for the formation of a Grignard reagent from an alkyl bromide and its subsequent reaction with an electrophile. This protocol would need to be optimized for **4-Bromotetrahydropyran**.



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Figure 2: Grignard Reaction Workflow.

## Materials:

- **4-Bromotetrahydropyran**
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (optional, as an initiator)
- Electrophile (e.g., benzaldehyde)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Organic solvent for extraction (e.g., diethyl ether)
- Anhydrous magnesium sulfate or sodium sulfate

## Procedure:

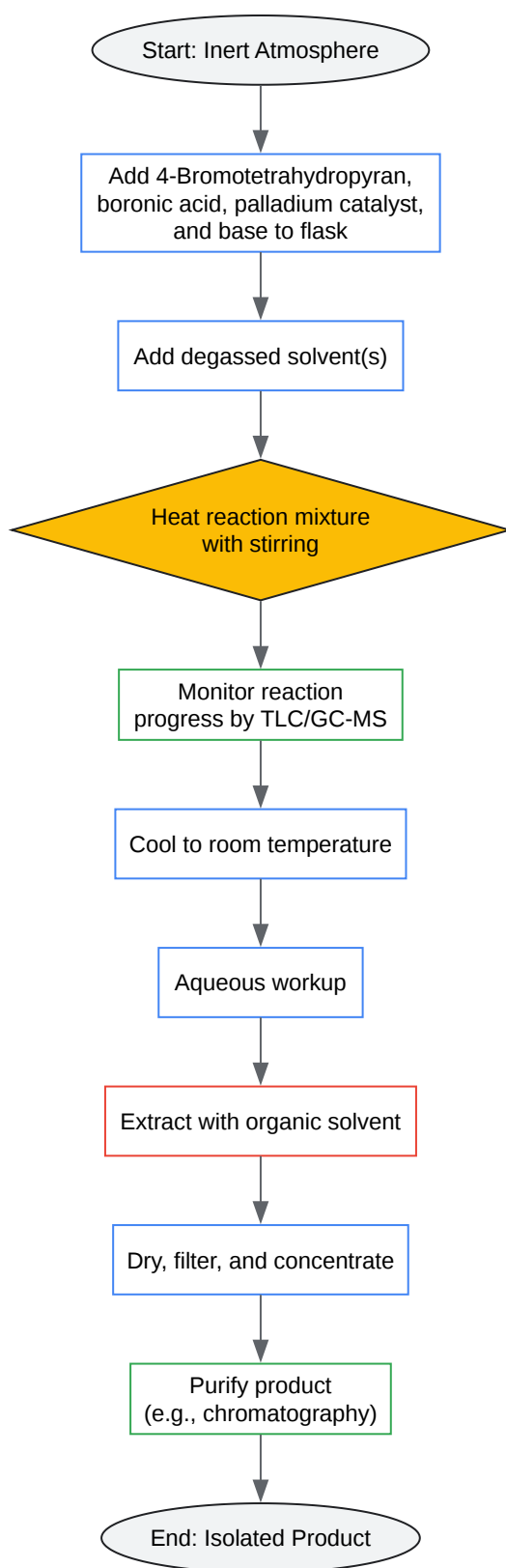
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Add a small amount of anhydrous ether or THF to cover the magnesium.
- Dissolve **4-Bromotetrahydropyran** (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
- Add a small portion of the **4-Bromotetrahydropyran** solution to the magnesium. If the reaction does not start, gentle heating or the addition of a small iodine crystal may be necessary to initiate the formation of the Grignard reagent.
- Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining **4-Bromotetrahydropyran** solution dropwise at a rate that maintains a gentle reflux.



- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- Cool the reaction mixture to 0 °C and add a solution of the electrophile (1.0 equivalent) in anhydrous ether or THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
- Quench the reaction by slowly adding saturated aqueous NH<sub>4</sub>Cl solution.
- Extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by an appropriate method, such as column chromatography.

## Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an alkyl bromide with a boronic acid. This protocol would require optimization for **4-Bromotetrahydropyran**.



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Figure 3: Suzuki-Miyaura Coupling Workflow.

Materials:

- **4-Bromotetrahydropyran**
- Aryl or vinyl boronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

- In a reaction vessel, combine **4-Bromotetrahydropyran** (1.0 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C).
- Monitor the progress of the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Add water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

## Safety and Handling

**4-Bromotetrahydropyran** is a hazardous chemical and should be handled with appropriate safety precautions.<sup>[5]</sup>

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
- Precautions: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area. Avoid breathing vapors.
- First Aid:
  - Skin Contact: Wash with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - Inhalation: Move person into fresh air and keep comfortable for breathing.
  - Ingestion: Rinse mouth. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) before handling this compound.

## Conclusion

**4-Bromotetrahydropyran** is a valuable and versatile building block in organic synthesis. Its physical and chemical properties, coupled with its reactivity in key transformations such as Grignard reactions and Suzuki-Miyaura cross-couplings, make it an important intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The experimental protocols provided in this guide offer a starting point for its synthesis and application, and with appropriate safety measures, it can be effectively utilized in a variety of research and development settings.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromotetrahydropyran: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281988#physical-and-chemical-properties-of-4-bromotetrahydropyran]

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